5-Amino-2-(diethylamino)benzoic acid
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Overview
Description
5-Amino-2-(diethylamino)benzoic acid is an organic compound with the molecular formula C11H16N2O2 It is characterized by the presence of an amino group and a diethylamino group attached to a benzoic acid core
Scientific Research Applications
5-Amino-2-(diethylamino)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.
Materials Science: The compound can be used in the development of polymers and resins with specific functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the manufacture of dyes and pigments due to its ability to form stable color complexes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(diethylamino)benzoic acid typically involves the following steps:
Nitration: The starting material, 2-(diethylamino)benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated purification systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(diethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides.
Mechanism of Action
The mechanism of action of 5-Amino-2-(diethylamino)benzoic acid depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in inflammatory pathways.
Biological Studies: It can interact with proteins or nucleic acids, altering their function or structure.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(dimethylamino)benzoic acid
- 5-Amino-2-(methylamino)benzoic acid
- 5-Amino-2-(ethylamino)benzoic acid
Uniqueness
5-Amino-2-(diethylamino)benzoic acid is unique due to the presence of the diethylamino group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs with different alkyl substitutions, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
5-amino-2-(diethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11(14)15/h5-7H,3-4,12H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVPBQOQYKZWBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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